8,9-Dihydrobenz[a]anthracene-d9
Description
8,9-Dihydrobenz[a]anthracene-d9 is a deuterated analog of 8,9-dihydrobenz[a]anthracene, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used as a stable isotope-labeled internal standard in metabolic and toxicological studies, enabling precise tracking of its non-deuterated counterpart in biological systems . Structurally, it retains the polycyclic aromatic hydrocarbon (PAH) framework of benz[a]anthracene but features partial saturation at the 8,9-positions, reducing aromaticity and altering reactivity. Its synthesis typically involves catalytic deuterium exchange or deuterated precursors, ensuring high isotopic purity for analytical applications .
Properties
Molecular Formula |
C₁₈H₅D₉ |
|---|---|
Molecular Weight |
239.36 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benz[a]anthracene 8,9-Oxide
- Structure : An epoxide derivative of benz[a]anthracene with an oxygen bridge at the 8,9-positions.
- Reactivity : Undergoes enzymatic hydrolysis via rat liver microsomes to form 8,9-dihydrodiols, a key step in PAH metabolic activation .
- Contrast with 8,9-Dihydrobenz[a]anthracene-d9: The deuterated compound lacks the reactive epoxide group, making it more stable and less prone to enzymatic transformation. Used as a non-reactive reference in studies tracking epoxide metabolites .
10,11-Dihydrobenz[a]anthracene 8,9-Oxide
9,10-Dihydroanthracene
- Structure : A simpler dihydro-PAH with saturation at the 9,10-positions.
- Properties : Lower molecular weight (180.25 g/mol) and reduced steric hindrance compared to this compound (molecular weight ~265–270 g/mol) .
- Applications : Primarily used in materials science, contrasting with the deuterated compound’s niche in biochemical assays .
Metabolic Derivatives
Trans-8,9-Dihydroxy-8,9-dihydrobenzo[a]anthracene
- Structure : A dihydrodiol metabolite formed via epoxide hydrolysis.
- Role in Toxicity: Mediates DNA adduct formation, contributing to carcinogenicity in PAHs.
(8R,9R)-8,9-Dihydrobenz[a]anthracene-8,9-diol Dibenzoate
- Structure : A benzoate ester of the dihydrodiol metabolite.
- Stability : More lipophilic than the parent diol, facilitating isolation in metabolic studies.
- Comparison :
Deuterated and Isotopic Analogs
8,9,10,11-Tetrahydrobenz[a]anthracen-11-ol-d10
- Structure : Fully saturated at four positions with deuterium and a hydroxyl group.
- Applications : Used in environmental toxin tracing, whereas this compound focuses on partial saturation and epoxide-related metabolism .
Key Data Tables
Table 1: Structural and Physical Properties
Table 2: Metabolic Pathways
| Compound | Enzymatic Conversion | Primary Metabolite |
|---|---|---|
| Benz[a]anthracene 8,9-oxide | Hydrolysis by epoxide hydrolase | 8,9-Dihydrodiol |
| This compound | Non-reactive (tracer) | N/A (used as internal standard) |
Research Implications
- Isotopic Effects: Deuterium in this compound may slow metabolic clearance compared to non-deuterated analogs, a critical consideration in pharmacokinetic studies .
- Regulatory Handling: Classified as a controlled product with stringent storage requirements (e.g., short shelf life, BSL certification), unlike non-deuterated PAHs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
